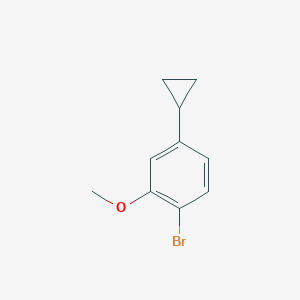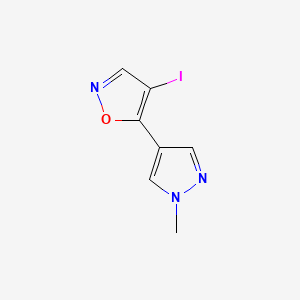
1-(butan-2-yl)-4-iodo-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(butan-2-yl)-4-iodo-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(butan-2-yl)-4-iodo-1H-pyrazol-3-amine typically involves the iodination of a precursor pyrazole compound. One common method includes the reaction of 1-(butan-2-yl)-1H-pyrazol-3-amine with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and improved safety. Additionally, the use of recyclable catalysts and greener solvents can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 1-(butan-2-yl)-4-iodo-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole derivatives. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: The compound can be reduced to remove the iodine atom or to modify the butan-2-yl group. Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1-(butan-2-yl)-4-azido-1H-pyrazol-3-amine, while oxidation with potassium permanganate could produce 1-(butan-2-yl)-4-iodo-1H-pyrazol-3-carboxylic acid.
Scientific Research Applications
1-(butan-2-yl)-4-iodo-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(butan-2-yl)-4-iodo-1H-pyrazol-3-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The iodine atom and butan-2-yl group can influence the compound’s binding affinity and specificity, making it a valuable tool for studying molecular interactions and pathways.
Comparison with Similar Compounds
1-(butan-2-yl)-4-ethynyl-1H-pyrazole: This compound features an ethynyl group instead of an iodine atom, which can lead to different reactivity and applications.
1-(butan-2-yl)-4-chloro-1H-pyrazol-3-amine: The chlorine atom provides different electronic and steric effects compared to iodine, affecting the compound’s chemical behavior.
1-(butan-2-yl)-4-bromo-1H-pyrazol-3-amine:
Uniqueness: 1-(butan-2-yl)-4-iodo-1H-pyrazol-3-amine is unique due to the presence of the iodine atom, which can participate in specific types of chemical reactions that other halogens may not. Its structure allows for versatile modifications, making it a valuable compound in synthetic chemistry and various research fields.
Properties
CAS No. |
1354706-14-1 |
|---|---|
Molecular Formula |
C7H12IN3 |
Molecular Weight |
265.09 |
IUPAC Name |
1-butan-2-yl-4-iodopyrazol-3-amine |
InChI |
InChI=1S/C7H12IN3/c1-3-5(2)11-4-6(8)7(9)10-11/h4-5H,3H2,1-2H3,(H2,9,10) |
InChI Key |
JKABNLPZDOEPOT-UHFFFAOYSA-N |
SMILES |
CCC(C)N1C=C(C(=N1)N)I |
Canonical SMILES |
CCC(C)N1C=C(C(=N1)N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N1,N4-Bis(benzo[d]isothiazol-3-yl)cyclohexane-1,4-diamine](/img/structure/B3047112.png)





![Methyl 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-methylpropanoate](/img/structure/B3047121.png)




![4-iodo-1-methyl-5-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-3-amine](/img/structure/B3047130.png)

